![molecular formula C27H29ClN2O4S2 B2599406 Chembl4559751 CAS No. 2454246-18-3](/img/structure/B2599406.png)
Chembl4559751
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Overview
Description
Chembl4559751, also known as YQ128, is a potent and selective second-generation inhibitor of NLRP3 (NOD-like receptor P3) inflammasome with an IC50 of 0.3 µM . It does not interfere with the production of IL-1β by NLRC4 or AIM2 inflammasome in J774A.1 cells .
Molecular Structure Analysis
The molecular formula of Chembl4559751 is C27H29ClN2O4S2 and its molecular weight is 545.11 . The InChI key is SFPYRFRNYALLHS-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The boiling point of Chembl4559751 is 705.8±70.0 °C at 760 mmHg and its density is 1.3±0.1 g/cm3 . These properties can be important for understanding how the compound behaves under different conditions .
Scientific Research Applications
Mechanism of Action
Mechanism of Action
Target of Action
YQ128, also known as MS-30007, N-(5-chloro-2-propoxybenzyl)-N-(4-(N-(prop-2-yn-1-yl)sulfamoyl)phenethyl)-2-(thiophen-3-yl)acetamide, Chembl4559751, GLXC-26327, or AT26011, is a potent and selective second-generation NLRP3 (NOD-like receptor P3) inflammasome inhibitor . The NLRP3 inflammasome plays essential roles in the maturation and production of IL-1β and IL-18 .
Mode of Action
YQ128 interacts with its target, the NLRP3 inflammasome, to suppress the release of IL-1β . This demonstrates the specific inhibition of the NLRP3 inflammasome by YQ128 .
Biochemical Pathways
The NLRP3 inflammasome, the primary target of YQ128, plays essential roles in the maturation and production of IL-1β and IL-18 . Dysregulation of the inflammasome and IL-1β affects the pathogenesis of many human diseases, such as autoinflammatory disorders, diabetes, and neurodegenerative disorders .
Pharmacokinetics
YQ128 exhibits extensive extravascular distribution with a large steady-state volume of distribution (Vdss) of 8.5 L/kg and rapid total clearance (CLtot) of 41 mL/min/kg . This results in an intermediate terminal plasma half-life (t1/2) of 6.6 hours after intravenous administration . When oral administration is used, YQ128 shows delayed gastrointestinal absorption with a tmax and cmax of 12 hours and 73 ng/mL, respectively . The oral bioavailability of YQ128 is about 10% in the rat .
Result of Action
This leads to its anti-inflammatory activity .
Action Environment
YQ128 can cross the blood-brain barrier (BBB) to reach the central nervous system (CNS) . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors within the CNS .
properties
IUPAC Name |
N-[(5-chloro-2-propoxyphenyl)methyl]-N-[2-[4-(prop-2-ynylsulfamoyl)phenyl]ethyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O4S2/c1-3-13-29-36(32,33)25-8-5-21(6-9-25)11-14-30(27(31)17-22-12-16-35-20-22)19-23-18-24(28)7-10-26(23)34-15-4-2/h1,5-10,12,16,18,20,29H,4,11,13-15,17,19H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPYRFRNYALLHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)CN(CCC2=CC=C(C=C2)S(=O)(=O)NCC#C)C(=O)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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